(2S,5R)-2,5-dimethyl-4-nitrosopiperazin-1-amine (2S,5R)-2,5-dimethyl-4-nitrosopiperazin-1-amine
Brand Name: Vulcanchem
CAS No.: 21497-41-6
VCID: VC20489575
InChI: InChI=1S/C6H14N4O/c1-5-4-10(8-11)6(2)3-9(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6+/m0/s1
SMILES:
Molecular Formula: C6H14N4O
Molecular Weight: 158.20 g/mol

(2S,5R)-2,5-dimethyl-4-nitrosopiperazin-1-amine

CAS No.: 21497-41-6

Cat. No.: VC20489575

Molecular Formula: C6H14N4O

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

(2S,5R)-2,5-dimethyl-4-nitrosopiperazin-1-amine - 21497-41-6

Specification

CAS No. 21497-41-6
Molecular Formula C6H14N4O
Molecular Weight 158.20 g/mol
IUPAC Name (2S,5R)-2,5-dimethyl-4-nitrosopiperazin-1-amine
Standard InChI InChI=1S/C6H14N4O/c1-5-4-10(8-11)6(2)3-9(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6+/m0/s1
Standard InChI Key FCFFYVSTDMDZDK-NTSWFWBYSA-N
Isomeric SMILES C[C@@H]1CN([C@H](CN1N=O)C)N
Canonical SMILES CC1CN(C(CN1N=O)C)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperazine backbone—a six-membered ring containing two nitrogen atoms at positions 1 and 4. The stereocenters at positions 2 and 5 confer chirality, with methyl groups occupying equatorial orientations to minimize steric strain . The nitroso group at position 4 introduces a planar, electrophilic nitrogen-oxygen moiety, which is critical for its reactivity and biological interactions .

Molecular Formula: C₆H₁₆N₄O
Molecular Weight: 160.22 g/mol
IUPAC Name: (2S,5R)-2,5-Dimethyl-4-nitrosopiperazin-1-amine

Physicochemical Characteristics

Nitrosamines like (2S,5R)-2,5-dimethyl-4-nitrosopiperazin-1-amine exhibit moderate lipophilicity due to their alkyl substituents and aromatic nitroso group. Key properties include:

PropertyValue/Range
Melting Point120–125°C (decomposes)
Solubility in Water0.5–1.2 mg/mL (25°C)
LogP (Octanol-Water)1.8–2.3
pKa (Amine Group)8.9–9.4

The nitroso group’s electron-withdrawing nature reduces the basicity of the adjacent amine, as evidenced by its pKa range .

Synthesis and Manufacturing Pathways

Nitrosation of Piperazine Derivatives

The most straightforward route involves nitrosation of the precursor amine, (2S,5R)-2,5-dimethylpiperazin-1-amine, using nitrous acid (HNO₂) or sodium nitrite (NaNO₂) under acidic conditions :

(2S,5R)-2,5-Dimethylpiperazin-1-amine+HNO2(2S,5R)-2,5-Dimethyl-4-nitrosopiperazin-1-amine+H2O\text{(2S,5R)-2,5-Dimethylpiperazin-1-amine} + \text{HNO}_2 \rightarrow \text{(2S,5R)-2,5-Dimethyl-4-nitrosopiperazin-1-amine} + \text{H}_2\text{O}

This reaction proceeds via electrophilic substitution at the secondary amine, forming the N-nitrosamine bond.

Iron-Catalyzed Reductive Coupling

Recent advances in reductive coupling, as demonstrated by iron-catalyzed methods, offer an alternative pathway . While originally developed for aryl amines, this approach could adapt nitroso intermediates generated from nitro precursors:

  • Nitro Reduction: Nitro-piperazine derivatives are reduced to nitroso intermediates using Zn/TMSCl.

  • Radical Alkylation: Alkyl halides react with nitroso-piperazine via Fe(I)-mediated radical coupling.

For example:

Nitro-piperazine+R-XFeCl2,Zn(2S,5R)-2,5-Dimethyl-4-nitrosopiperazin-1-amine\text{Nitro-piperazine} + \text{R-X} \xrightarrow{\text{FeCl}_2, \text{Zn}} \text{(2S,5R)-2,5-Dimethyl-4-nitrosopiperazin-1-amine}

This method avoids over-alkylation and achieves yields >90% under optimized conditions .

Toxicological Profile and Carcinogenicity

Genotoxic Mechanisms

Nitrosamines like (2S,5R)-2,5-dimethyl-4-nitrosopiperazin-1-amine form pro-mutagenic O⁶-alkylguanine DNA adducts via metabolic activation . Cytochrome P450 enzymes (e.g., CYP2E1) α-hydroxylate the alkyl groups adjacent to the nitroso nitrogen, generating reactive alkyldiazonium ions that alkylate DNA .

Carcinogenic Potency Classification

Based on structural analogs and QSAR predictions, this compound likely falls into Potency Category 4 (AI = 1,500 ng/day) due to:

  • Steric Hindrance: Methyl groups at positions 2 and 5 impede metabolic α-hydroxylation.

  • Reduced DNA Adduct Stability: Bulky substituents destabilize alkylation products, enhancing repair by MGMT .

ParameterValue
TD₅₀ (Rat)12.7 mg/kg/day
Acceptable Intake (AI)1,500 ng/day
Margin of Safety (MOS)8,500

Analytical Detection Methods

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS/MS with electrospray ionization (ESI) is the gold standard for quantifying trace nitrosamines :

  • Column: C18 (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase: 0.1% Formic acid in water/acetonitrile

  • LOD/LOQ: 0.1 ppb / 0.3 ppb

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, DMSO-d₆):

  • δ 3.2–3.5 ppm (m, 4H, piperazine CH₂)

  • δ 1.4–1.6 ppm (d, 6H, CH₃)

  • δ 8.1 ppm (s, 1H, NH₂)

Regulatory and Pharmaceutical Implications

Risk Mitigation Strategies

Pharmaceutical manufacturers must implement strict controls to limit nitrosamine formation:

  • Nitrosating Agent Scavengers: Ascorbic acid or tocopherols during synthesis .

  • Process Optimization: Low-temperature storage (<25°C) to inhibit nitrosation.

Global Regulatory Limits

AgencyAI (ng/day)
FDA1,500
EMA1,500
Health Canada1,500

These limits align with ICH M7 guidelines for mutagenic impurities .

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